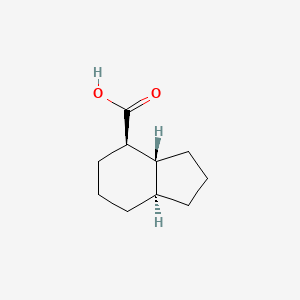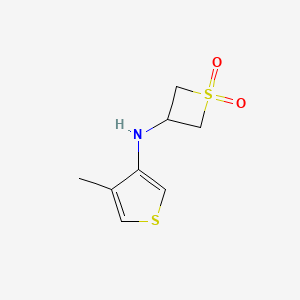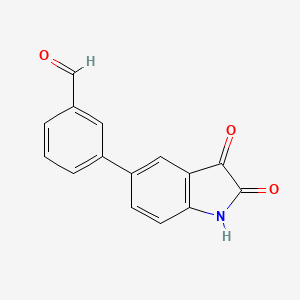![molecular formula C19H15N3OS B12936301 4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-72-3](/img/structure/B12936301.png)
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The structure of this compound includes a benzamide group attached to a 6-phenylimidazo[2,1-b]thiazole core, which is further substituted with a methyl group at the 4-position.
Métodos De Preparación
The synthesis of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication.
Signal Transduction: The compound can modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives:
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with distinct pharmacological properties.
The uniqueness of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Propiedades
Número CAS |
918648-72-3 |
|---|---|
Fórmula molecular |
C19H15N3OS |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23) |
Clave InChI |
DBELRPNDVWJCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


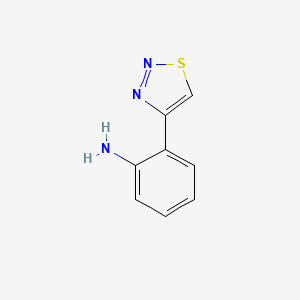
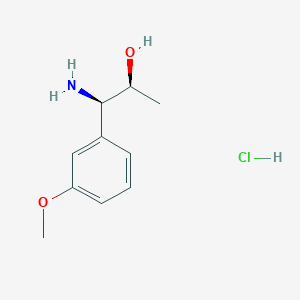

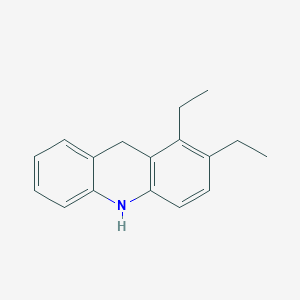
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
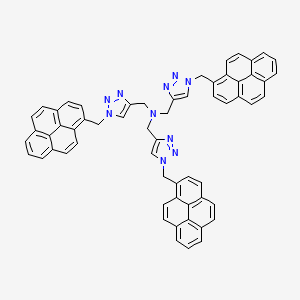
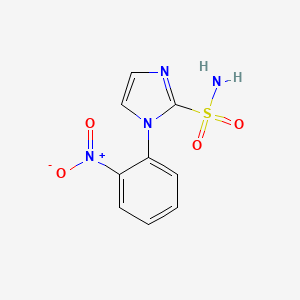
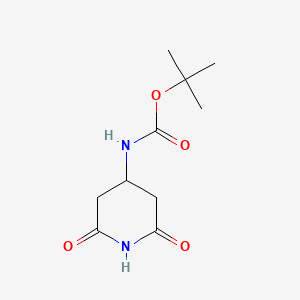
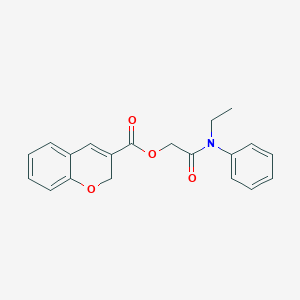

![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
